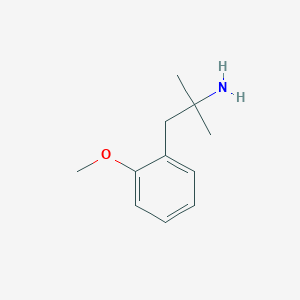![molecular formula C20H19N5O3 B2565273 2-(3,4-ジオキソ-8-フェニル-3,4,7,8-テトラヒドロイミダゾ[2,1-c][1,2,4]トリアジン-2(6H)-イル)-N-(o-トリル)アセトアミド CAS No. 941975-58-2](/img/structure/B2565273.png)
2-(3,4-ジオキソ-8-フェニル-3,4,7,8-テトラヒドロイミダゾ[2,1-c][1,2,4]トリアジン-2(6H)-イル)-N-(o-トリル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide is a synthetic compound with a complex structure, notable for its unique molecular configuration. It's part of a broader class of molecules used in various scientific fields due to its potential reactivity and versatility in chemical processes.
科学的研究の応用
This compound finds extensive use in various fields:
Chemistry: As a reagent in synthetic pathways for developing new materials or drugs.
Biology: Potential use in studying enzyme interactions or as a marker in biochemical assays.
Medicine: Investigated for therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of high-performance materials or specialized coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Initial steps might involve the formation of intermediate compounds through condensation reactions, cyclization, and selective functional group transformations. Reactions are often carried out under controlled conditions of temperature, pressure, and pH to ensure specificity and yield.
Industrial Production Methods
Industrial production may scale these laboratory processes using more robust and cost-effective methods. Continuous flow reactors and high-throughput screening techniques can optimize conditions for large-scale synthesis, ensuring consistency and efficiency. Purification methods such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Gain of hydrogen or loss of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and solvents like dimethyl sulfoxide for substitution reactions. Conditions such as inert atmospheres or specific pH levels are maintained to guide these reactions.
Major Products Formed
Reactions typically yield derivatives with modified functional groups or ring structures, which can further be utilized in specialized applications.
作用機序
The compound’s effects are often mediated through its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate pathways by binding to these targets, altering biochemical pathways and cellular functions. The precise mechanism depends on the biological context and the specific configuration of the compound.
類似化合物との比較
Similar Compounds
2-(3,4-Dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-acetamide: Lacks the phenyl group, altering its reactivity and application.
N-(o-Tolyl)acetamide: Lacks the complex ring structure, making it less versatile but easier to synthesize.
Uniqueness
The presence of both the phenyl group and the intricate ring structure in 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide provides a unique combination of stability and reactivity, making it a valuable compound in various scientific endeavors.
That should cover the high points! Curious to learn more about any specific aspect of this compound?
特性
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-14-7-5-6-10-16(14)21-17(26)13-25-19(28)18(27)24-12-11-23(20(24)22-25)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFUJZSQZJUPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2565190.png)



![N-(4-fluorophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2565196.png)
amino}methyl)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2565197.png)
![2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2565198.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2565199.png)

![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565202.png)




